2,4-Nonadienal (CAS 5910-87-2) is a highly potent, unsaturated aliphatic aldehyde that serves as a critical building block in the commercial flavor and fragrance industry and a benchmark analytical standard in food science. Structurally characterized by its conjugated diene system, this compound exhibits a complex organoleptic profile dominated by deep fatty, fried, and green-melon notes at high dilutions. In industrial procurement, it is primarily sourced for formulating authentic savory, meat, and poultry flavor matrices, where it provides essential depth that saturated aldehydes cannot replicate. Furthermore, its predictable generation during the degradation of linoleic acid makes it an indispensable quantitative biomarker for assessing lipid oxidation, shelf-life stability, and rancidity in premium edible oils and processed foods[1].
Attempting to substitute 2,4-Nonadienal with closely related analogs, such as 2,6-Nonadienal or 2,4-Decadienal, fundamentally compromises both sensory profiles and analytical accuracy. While its isomer 2,6-Nonadienal is famous for a sharp, distinct cucumber note, 2,4-Nonadienal provides a heavier fatty and fried profile critical for savory meat and poultry applications [1]. Furthermore, compared to saturated or mono-unsaturated aldehydes like nonanal or (E)-2-nonenal, 2,4-Nonadienal possesses a significantly lower odor detection threshold and different thermal degradation kinetics during Maillard reactions [2]. In quality control applications, substituting 2,4-Nonadienal with generic C9 aldehydes in lipid oxidation assays obscures specific linoleic acid degradation pathways, leading to inaccurate rancidity grading in premium oils [3].
In comparative analyses of native chicken broth flavor profiles, (E,E)-2,4-nonadienal demonstrates a disproportionately high contribution to the overall aroma compared to mono-unsaturated analogs. Quantitative profiling reveals that (E,E)-2,4-nonadienal achieves an Odor Activity Value (OAV) of 169, significantly outperforming (E)-2-nonenal, which reaches an OAV of only 120 in the same matrix[1]. This high OAV indicates that 2,4-nonadienal drives the characteristic fatty/savory notes much more efficiently per unit of concentration.
| Evidence Dimension | Odor Activity Value (OAV) in native chicken broth |
| Target Compound Data | (E,E)-2,4-Nonadienal (OAV = 169) |
| Comparator Or Baseline | (E)-2-Nonenal (OAV = 120) |
| Quantified Difference | 2,4-Nonadienal provides a ~40% higher aroma contribution value than its mono-unsaturated C9 counterpart. |
| Conditions | Native chicken broth matrix analyzed via GC-O/MS and aroma extract dilution analysis. |
Formulators can achieve authentic, high-impact poultry flavor profiles at lower dosing concentrations by prioritizing this specific dienal.
2,4-Nonadienal serves as a highly sensitive marker for lipid degradation in edible oils. In a study comparing premium extra virgin olive oil to certified rancid olive oil, the concentration of (E,E)-2,4-nonadienal increased by a factor of 1,840 as the oil degraded[1]. In contrast, shorter-chain saturated markers like decanoic acid increased by a factor of 1,290. This massive concentration spike makes 2,4-nonadienal a superior early-warning indicator for linoleic acid breakdown.
| Evidence Dimension | Concentration increase factor during oil rancidity development |
| Target Compound Data | (E,E)-2,4-Nonadienal (1,840-fold increase) |
| Comparator Or Baseline | Decanoic acid (1,290-fold increase) |
| Quantified Difference | 2,4-Nonadienal exhibits a 42% greater fold-increase during oxidation compared to standard saturated acid markers. |
| Conditions | High-quality extra virgin olive oil vs. certified rancid off-flavor oil analyzed via stable isotope dilution assays. |
Procurement of 2,4-nonadienal as an analytical reference standard ensures higher sensitivity and accuracy in food quality and shelf-life testing workflows.
The behavior of 2,4-nonadienal during prolonged thermal hydrolysis significantly diverges from saturated aldehydes. During the processing of beef tallow residue hydrolysates, the Flavor Dilution (FD) value of (E,E)-2,4-nonadienal strictly decreases over prolonged hydrolysis time, whereas the FD values of saturated aldehydes like octanal and decanal continuously increase[1]. This inverse stability profile means that 2,4-nonadienal is consumed or volatilized during extended heating, requiring precise late-stage dosing.
| Evidence Dimension | Flavor Dilution (FD) value trajectory during prolonged thermal hydrolysis |
| Target Compound Data | (E,E)-2,4-Nonadienal (FD value decreases over time) |
| Comparator Or Baseline | Octanal and Decanal (FD values increase over time) |
| Quantified Difference | Divergent thermal stability kinetics (degradation vs. accumulation). |
| Conditions | Beef tallow residue hydrolysate processed over extended timeframes. |
Industrial process engineers must procure and dose 2,4-nonadienal post-hydrolysis to prevent the loss of its critical flavor notes during high-heat manufacturing.
2,4-Nonadienal is one of the 13 primary odor-active compounds that define the aroma of premium rice cultivars. Its extreme potency is demonstrated by its odor threshold in air, which falls within the lowest tier of aliphatic aldehydes (ranging down to 0.09 ng/L)[1]. When compared to other standard aldehydes like (E)-2-decenal (threshold of 2.7 ng/L), 2,4-nonadienal is detectable at concentrations up to 30 times lower, making it a highly efficient trace additive.
| Evidence Dimension | Odor detection threshold in air |
| Target Compound Data | (E,E)-2,4-Nonadienal (approx. 0.09 ng/L tier) |
| Comparator Or Baseline | (E)-2-decenal (2.7 ng/L) |
| Quantified Difference | 2,4-Nonadienal is detectable at a concentration 30x lower than (E)-2-decenal. |
| Conditions | Dynamic headspace system with Tenax trap and GC-O evaluation. |
Allows flavor chemists to impart complex, authentic cereal and fatty notes using extremely low material volumes, optimizing formulation costs.
Due to its exceptionally high Odor Activity Value (OAV) compared to mono-unsaturated analogs, 2,4-nonadienal is the premier choice for dosing authentic chicken broth, beef tallow, and fried food flavorings[1].
Its massive fold-increase during linoleic acid degradation makes it an essential calibration standard for laboratories grading the oxidative stability and rancidity of premium olive oils and lipid-rich foods [2].
Because its Flavor Dilution (FD) value decreases during prolonged thermal hydrolysis, it is specifically procured for late-stage or post-processing addition in thermal flavor manufacturing to preserve its delicate fatty and fried notes[3].
Leveraging its ultra-low odor threshold (down to the 0.09 ng/L tier), it is utilized as a highly cost-effective trace additive to replicate the authentic aroma of premium jasmine and basmati rice cultivars without over-dosing the formulation [4].
Irritant